molecular formula C12H18N6O2S B11360823 N-{4-[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11360823
M. Wt: 310.38 g/mol
InChI Key: VKHPWAJVQBORTB-UHFFFAOYSA-N
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Description

N-{4-[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, an oxadiazole ring, and a butylsulfanyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced through a nucleophilic substitution reaction, where a butylthiol reacts with a suitable leaving group on the triazole ring.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Acetylation: The final step involves acetylation of the compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, under controlled temperature and solvent conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the butylsulfanyl group.

    Reduced Derivatives: From reduction of the oxadiazole ring.

    Functionalized Triazoles: From substitution reactions on the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole and oxadiazole rings are known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-{4-[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. The triazole and oxadiazole rings can bind to enzymes or receptors, modulating their activity. The butylsulfanyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide
  • N-{4-[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide

Uniqueness

Compared to similar compounds, N-{4-[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide stands out due to the presence of the oxadiazole ring, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H18N6O2S

Molecular Weight

310.38 g/mol

IUPAC Name

N-[4-(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C12H18N6O2S/c1-4-6-7-21-12-15-14-11(18(12)5-2)9-10(13-8(3)19)17-20-16-9/h4-7H2,1-3H3,(H,13,17,19)

InChI Key

VKHPWAJVQBORTB-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(N1CC)C2=NON=C2NC(=O)C

Origin of Product

United States

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